PDHK1 Target Annotations: Class-Level Inference from Curated Drug–Target Databases
The compound is uniquely annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, distinguishing it from the broader benzothiazole-6-carboxamide class, which is predominantly associated with BRAF, RIPK1, or COX inhibition. In contrast, the unsubstituted analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS not available) and the 5-methyl analog N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS not available) lack curated PDHK1 target annotations in TTD, suggesting that the 4-(4-methoxyphenyl) substitution is a critical determinant of PDHK1 recognition [1][2].
| Evidence Dimension | Curated target annotation (PDHK1 inhibitor status) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (TTD ID D0Z5HL; DrugMap ID DMWHCOE); indication: metastatic cancer, solid tumour |
| Comparator Or Baseline | N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide; N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide — no PDHK1 annotation in TTD |
| Quantified Difference | Qualitative: PDHK1 annotation present vs. absent |
| Conditions | Database curation based on patent literature (PMID 25684022; US20130165450; US20110044940) |
Why This Matters
Procurement decisions for PDHK1-focused research programs require a compound with verified target annotation; near-neighbor analogs lacking this annotation introduce target-identity risk and are unsuitable substitutes.
- [1] Therapeutic Target Database (TTD). Drug ID D0Z5HL: Thiazole carboxamide derivative 6. Accessed 2026-04-29. View Source
- [2] DrugMap. Drug ID DMWHCOE: Thiazole carboxamide derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Accessed 2026-04-29. View Source
